2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone

X-ray crystallography Structural confirmation Quality control

2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone is a bicyclic enaminone belonging to the hexahydroquinolinone family. Its core structure features a saturated quinoline ring with a ketone group specifically at the 7-position, distinguishing it from its 2-oxo and 5-oxo regioisomers.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 1971-15-9
Cat. No. B154684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone
CAS1971-15-9
Synonyms2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESC1CC2CCC(=O)C=C2NC1
InChIInChI=1S/C9H13NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h6-7,10H,1-5H2
InChIKeyQNOBNKURFXTERB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone (CAS 1971-15-9): A Regioisomerically Pure Hexahydroquinolinone Building Block for Specialized Synthesis and Biological Screening


2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone is a bicyclic enaminone belonging to the hexahydroquinolinone family. Its core structure features a saturated quinoline ring with a ketone group specifically at the 7-position, distinguishing it from its 2-oxo and 5-oxo regioisomers [1]. This compound is utilized as a synthetic intermediate in heterocyclic chemistry and has been evaluated for biological activity, notably as a monoamine oxidase inhibitor [2]. Its well-defined crystal structure provides a reliable benchmark for material identity and purity in procurement decisions.

Why Generic Hexahydroquinolinones Cannot Substitute for 2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone in Research and Development


Procuring an alternative hexahydroquinolinone isomer, such as 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone or 2,3,4,6,7,8-Hexahydro-5(1H)-quinolinone, cannot replicate the specific properties of the 7-one regioisomer [1]. The position of the carbonyl group fundamentally alters the molecule's hydrogen-bonding capacity, electronic distribution, and biological target engagement, as evidenced by its distinct monoamine oxidase B (MAO-B) selectivity profile [2]. In synthetic applications, the 7-one scaffold provides a unique enaminone handle for regiospecific transformations that its isomers cannot offer, making precise structural identity critical for reproducible outcomes.

Quantitative Evidence for 2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone: Structure- and Activity-Based Differentiation


Confirmed Structural Identity via Single-Crystal X-Ray Diffraction Ensures Material Integrity

The exact chemical structure of 2,3,4,4a,5,6-hexahydroquinolin-7(1H)-one was unequivocally determined by single-crystal X-ray diffraction analysis, correcting an earlier misassignment [1]. This level of structural confirmation is not routinely available for many closely related hexahydroquinolinone isomers, providing a high degree of certainty in identity and purity for procurement.

X-ray crystallography Structural confirmation Quality control

Selective Inhibition of MAO-B Over MAO-A Guides Neurological Research Applications

In vitro enzymatic assays demonstrate that 2,3,4,4a,5,6-hexahydro-7(1H)-quinolinone selectively inhibits MAO-B (IC50 = 1130 nM) while showing negligible activity against MAO-A (IC50 > 100,000 nM), yielding a selectivity ratio of >88-fold [1]. This contrasts with non-selective or MAO-A-preferring quinoline derivatives, positioning the compound as a valuable tool for studying MAO-B-related pathways.

Monoamine oxidase MAO-B inhibition Neuroscience

Regioisomeric Physical Property Differentiation Underscores Unique Reactivity

As a 7-oxo regioisomer, this compound exhibits a distinct electronic environment compared to the more common 2-oxo isomer (3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone, CAS 10333-11-6) [1]. While specific experimental comparative data between regioisomers is limited, the 7-oxo placement results in a different enaminone conjugation pattern, influencing tautomeric equilibrium, nucleophilic reactivity, and hydrogen-bonding geometry. These differences are critical for designing regioselective synthetic sequences and for structure-activity relationship studies.

Regioisomeric purity Electronic properties Synthetic intermediate

Targeted Application Scenarios for 2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone Based on Quantitative Evidence


Neuroscience Research Requiring Selective MAO-B Inhibition

For studies investigating MAO-B's role in neurodegeneration or neuroprotection, the compound's >88-fold selectivity for MAO-B over MAO-A ensures that observed effects are not confounded by concurrent MAO-A inhibition [1]. Its moderate potency (IC50 1130 nM) makes it suitable for probe compound studies where complete target ablation is not desired.

Crystallographically Validated Reference Standard for Analytical Method Development

The availability of single-crystal X-ray diffraction data makes this compound an ideal reference standard for HPLC, LC-MS, or NMR method validation in quality control laboratories [1]. Its unambiguous structure supports accurate calibration and impurity profiling.

Synthetic Intermediate for Regiospecific Heterocycle Construction

The 7-oxo enaminone moiety serves as a unique synthetic handle for building more complex polycyclic systems, including alkaloid-like scaffolds [1]. Its regioisomeric purity ensures that subsequent reactions proceed with the intended positional selectivity, unlike mixtures or incorrectly sourced isomers.

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